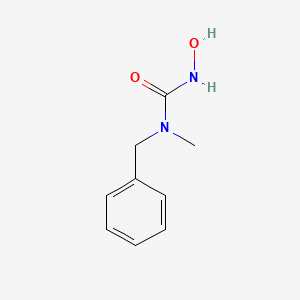![molecular formula C23H27F3O B14433063 [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone CAS No. 74766-27-1](/img/structure/B14433063.png)
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone: is an organic compound characterized by the presence of trifluoromethyl and tri(propan-2-yl)phenyl groups attached to a methanone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods ensure the incorporation of the trifluoromethyl group into the aromatic ring, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is essential to achieve efficient production.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives, while nitration produces nitro-substituted compounds.
科学的研究の応用
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology and Medicine: The compound’s trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules, making it a valuable component in drug design and development
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
作用機序
The mechanism of action of [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzylamine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
- 4-(Trifluoromethyl)phenethyl bromide
Uniqueness: Compared to similar compounds, [4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone stands out due to its combination of trifluoromethyl and tri(propan-2-yl)phenyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
74766-27-1 |
|---|---|
分子式 |
C23H27F3O |
分子量 |
376.5 g/mol |
IUPAC名 |
[4-(trifluoromethyl)phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27F3O/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)22(27)16-7-9-18(10-8-16)23(24,25)26/h7-15H,1-6H3 |
InChIキー |
IZEKIDZITIIWLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


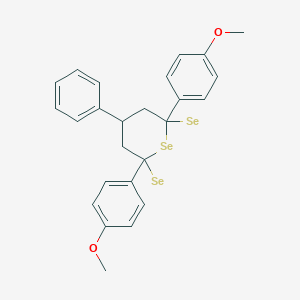
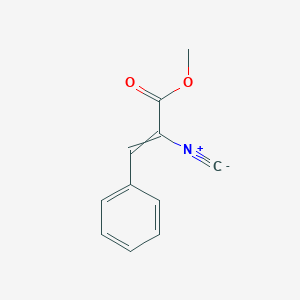
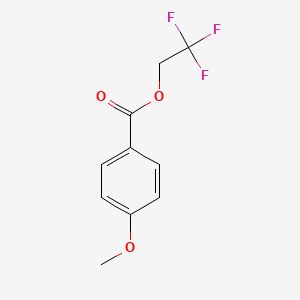


acetate](/img/structure/B14433018.png)

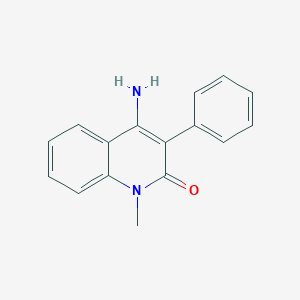
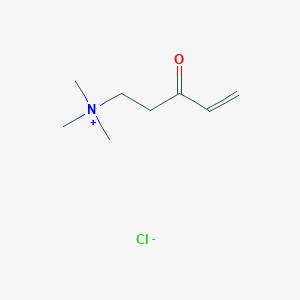

![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

